An In-Depth Technical Guide to the Predicted Pharmacokinetics and Bioavailability of 3-Ethylpyrazine-2-carboxamide
An In-Depth Technical Guide to the Predicted Pharmacokinetics and Bioavailability of 3-Ethylpyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive overview of the pharmacokinetic and bioavailability profile of 3-Ethylpyrazine-2-carboxamide based on its chemical structure, data from structurally related compounds, and established principles of drug metabolism and pharmacokinetics (DMPK). As of the date of this publication, no direct experimental pharmacokinetic data for 3-Ethylpyrazine-2-carboxamide has been published in the peer-reviewed literature. The information herein is intended to guide research and development efforts, not to serve as a definitive record of its properties.
Introduction
3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine class, a scaffold of significant interest in medicinal chemistry. Pyrazine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer and antimicrobial effects. The therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for predicting a drug's efficacy, safety, and dosing regimen.
This technical guide offers a comprehensive, predictive analysis of the pharmacokinetics and bioavailability of 3-Ethylpyrazine-2-carboxamide. In the absence of direct experimental data, this document synthesizes information from analogous compounds and employs established in silico and in vitro methodologies to construct a probable ADME profile. Our objective is to provide a robust framework for researchers and drug development professionals to design and execute preclinical studies to definitively characterize the pharmacokinetic properties of this promising molecule.
Predicted Physicochemical Properties and their Pharmacokinetic Implications
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. For 3-Ethylpyrazine-2-carboxamide (Molecular Formula: C₇H₉N₃O, Molecular Weight: 151.17 g/mol ), a predictive analysis using established computational models suggests the following key parameters and their implications:
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | 151.17 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Lipophilicity) | ~1.0 - 1.5 | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is favorable for oral absorption. |
| Aqueous Solubility | Moderately Soluble | Adequate solubility in gastrointestinal fluids is anticipated, which is a prerequisite for absorption. |
| pKa (most basic) | ~1.5 - 2.5 | The pyrazine nitrogens are weakly basic, meaning the compound will be predominantly in a neutral form at physiological pH, favoring passive diffusion across membranes. |
| Polar Surface Area | ~60 - 70 Ų | A moderate polar surface area suggests good potential for cell membrane permeability. |
These values are estimations derived from computational models and should be experimentally verified.
The overall profile suggests that 3-Ethylpyrazine-2-carboxamide is likely to possess drug-like properties, with a good potential for oral absorption and distribution.
Predictive Absorption Profile
Based on its physicochemical properties, 3-Ethylpyrazine-2-carboxamide is expected to be absorbed from the gastrointestinal tract primarily through passive transcellular diffusion. Its moderate lipophilicity and neutral state at physiological pH are conducive to crossing the lipid bilayers of intestinal epithelial cells.
Experimental Workflow for Determining Intestinal Permeability
To experimentally assess the intestinal permeability of 3-Ethylpyrazine-2-carboxamide, a tiered approach employing both non-cell-based and cell-based in vitro models is recommended.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across an artificial lipid membrane.[1][2][3] It provides a rapid assessment of a compound's intrinsic permeability.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA "Sandwich": A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).
-
Compound Addition: The test compound, 3-Ethylpyrazine-2-carboxamide, is added to the donor wells of the filter plate at a known concentration.
-
Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated based on the change in concentration in the donor and acceptor wells over time.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
2. Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][5][6][7] This assay provides a more biologically relevant model as it can account for both passive diffusion and active transport mechanisms.
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Assessment (Apical to Basolateral - A to B): The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This simulates absorption from the gut lumen into the bloodstream.
-
Permeability Assessment (Basolateral to Apical - B to A): The test compound is added to the basolateral (B) side, and its transport to the apical (A) side is measured. This assesses the potential for efflux.
-
Sample Analysis: Samples are collected from the donor and receiver compartments at various time points and analyzed by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
Anticipated Distribution Characteristics
Following absorption, 3-Ethylpyrazine-2-carboxamide will be distributed throughout the body via the systemic circulation. Key distribution parameters to consider are plasma protein binding and the volume of distribution.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin for neutral and acidic compounds, influences its free concentration and thus its availability to exert its pharmacological effect and to be metabolized and excreted.[8][9] Pyrazinamide, a structurally related compound, exhibits low plasma protein binding (around 10-20%). It is plausible that 3-Ethylpyrazine-2-carboxamide will also have a low to moderate affinity for plasma proteins.
Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.
-
Sample Preparation: One chamber is filled with plasma, and the other with a protein-free buffer. The test compound is added to the plasma-containing chamber.
-
Equilibration: The system is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Concentration Measurement: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Volume of Distribution (Vd)
The volume of distribution is a theoretical volume that represents the extent to which a drug distributes into tissues compared to the plasma. A low Vd indicates that the drug is largely confined to the plasma, while a high Vd suggests extensive tissue distribution. Given its moderate lipophilicity, 3-Ethylpyrazine-2-carboxamide is expected to have a moderate volume of distribution.
Blood-Brain Barrier (BBB) Permeability
The ability of a compound to cross the blood-brain barrier is crucial for its therapeutic efficacy in central nervous system (CNS) disorders. The pyrazine scaffold is present in some CNS-active compounds.[10] The predicted physicochemical properties of 3-Ethylpyrazine-2-carboxamide (moderate lipophilicity and polar surface area) suggest that it may have the potential to cross the BBB. In silico models and in vitro assays, such as co-cultures of brain endothelial cells and astrocytes, can provide an initial assessment of BBB permeability.
Probable Metabolic Pathways
The metabolism of 3-Ethylpyrazine-2-carboxamide is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Based on the metabolism of other alkyl-substituted pyrazines, the following pathways are likely:
-
Oxidation of the Ethyl Group: The ethyl side chain is a probable site for oxidation, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid.
-
Hydroxylation of the Pyrazine Ring: The pyrazine ring itself can undergo hydroxylation at one of the available carbon atoms.
-
Phase II Conjugation: The resulting hydroxylated or carboxylated metabolites can then be conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.
Caption: Workflow for an In Vivo Pharmacokinetic Study in Rodents.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.
-
Dosing: Two groups of animals are used. One group receives an intravenous (IV) bolus dose to determine clearance and volume of distribution. The other group receives an oral (PO) gavage dose to assess oral absorption and bioavailability.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of 3-Ethylpyrazine-2-carboxamide in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.
Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |
| t½ | Elimination half-life |
| CL | Clearance (the volume of plasma cleared of the drug per unit time) |
| Vd | Volume of distribution |
| F% | Absolute bioavailability (the fraction of the oral dose that reaches systemic circulation) |
Conclusion
While direct experimental data on the pharmacokinetics of 3-Ethylpyrazine-2-carboxamide is currently unavailable, a predictive analysis based on its physicochemical properties and data from structurally related compounds provides a valuable starting point for its preclinical development. The in silico and in vitro data suggest that 3-Ethylpyrazine-2-carboxamide is likely to possess favorable drug-like properties, including good potential for oral absorption and distribution. The proposed experimental workflows in this guide provide a clear path forward for the definitive characterization of its ADME profile. The insights gained from these studies will be instrumental in guiding lead optimization, dose selection for efficacy and toxicology studies, and ultimately, in assessing the therapeutic potential of this compound.
References
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). ([Link])
-
Ioannides, C., & Parke, D. V. (1990). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 20(9), 935-943. ([Link])
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). ([Link])
-
Zhu, C., Jiang, L., Chen, T. M., & Hwang, K. K. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of pharmaceutical sciences, 91(3), 664-672. ([Link])
-
Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. ([Link])
-
Wikipedia. Parallel artificial membrane permeability assay. ([Link])
-
Zhu, C., Jiang, L., Chen, T. M., & Hwang, K. K. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(3), 199-202. ([Link])
-
Creative Bioarray. Caco2 assay protocol. ([Link])
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert opinion on drug discovery, 15(5), 539-549. ([Link])
-
Wu, J. Y., & Luk, L. Y. (2008). Permeability--in vitro assays for assessing drug transporter activity. Current drug metabolism, 9(9), 915-927. ([Link])
-
Creative Bioarray. Caco-2 Permeability Assay. ([Link])
-
Gloess, A. N., Schönbächler, B., Klopprogge, B., D'Ambrosio, L., Chatelain, K., & Yeretzian, C. (2013). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of agricultural and food chemistry, 61(46), 11067-11074. ([Link])
-
Ioannides, C., & Parke, D. V. (1990). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 20(9), 935-943. ([Link])
-
Creative Bioarray. In Vitro Permeability Assay. ([Link])
-
Preti, G., & Jellinek, J. S. (1977). Pyrazines: occurrence, formation and biodegradation. Journal of agricultural and food chemistry, 25(1), 19-24. ([Link])
-
Wang, A., Zhu, G., Qian, P., Zhu, T., & Gu, J. (2018). Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury. Experimental and therapeutic medicine, 16(3), 2095-2102. ([Link])
-
European Commission. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. ([Link])
-
BioDuro. ADME Caco-2 Permeability Assay. ([Link])
-
Păunescu, V., Tănase, C., Crișan, O., Dehelean, C. A., Soica, C., & Ștefănuț, M. N. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3467. ([Link])
-
Di Micco, S., Terracciano, S., Garon, A., Riccio, R., Bifulco, G., & Bruno, I. (2016). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. ACS medicinal chemistry letters, 7(5), 517-522. ([Link])
-
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. ([Link])
-
Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 5(6), 389-399. ([Link])
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. ([Link])
-
Doležal, M., & Palek, L. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Tuberculosis-Current Issues in Diagnosis and Management. ([Link])
-
Lang, R., Lang, T., Bader, M., Beusch, A., Schlagbauer, V., & Hofmann, T. (2017). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of agricultural and food chemistry, 65(45), 9948-9958. ([Link])
-
Fanelli, G. M., & Weiner, I. M. (1973). Pyrazinoate Excretion in the Chimpanzee. RELATION TO URATE DISPOSITION AND THE ACTIONS OF URICOSURIC DRUGS. The Journal of clinical investigation, 52(8), 1946-1957. ([Link])
-
Tachikawa, M., Nakanishi, T., & Tamai, I. (2018). Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors. ACS medicinal chemistry letters, 9(5), 461-465. ([Link])
-
Al-Shaer, M. H., Elewa, H., Alkabab, Y., & Peloquin, C. A. (2018). Protein Binding of First-Line Antituberculosis Drugs. Antimicrobial agents and chemotherapy, 62(11), e01345-18. ([Link])
-
Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. ([Link])
-
Li, Y., & Liu, L. (2013). Murine Pharmacokinetic Studies. Journal of visualized experiments: JoVE, (76), 50382. ([Link])
-
Tan, Z., Liu, Y., Liu, S., Li, J., & Li, Z. (2022). Tetramethylpyrazine attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes. Frontiers in Pharmacology, 13, 995960. ([Link])
-
Creative Biolabs. Rodent In Vivo PK Service. ([Link])
-
Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. ([Link])
-
Bolles, J. C., Shou, M., & Hollenberg, P. F. (2011). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 39(11), 2087-2095. ([Link])
-
Chidebe, I., & van der Merwe, M. (2022). Description of human pharmacokinetic studies including pyrazinamide (PZA) in the treatment regimen. ([Link])
-
Sharma, H. L., & Sharma, K. K. (2012). Plasma protein binding. In Principles of Pharmacology (pp. 53-54). Paras Medical Publisher. ([Link])
-
Wikipedia. Plasma protein binding. ([Link])
-
Davydov, D. R., & Halpert, J. R. (2008). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 283(47), 32446-32454. ([Link])
-
Jansa, P., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of medicinal chemistry, 63(17), 9023-9033. ([Link])
-
Jansa, P., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of medicinal chemistry, 63(17), 9023-9033. ([Link])
-
Svensson, E. M., Aweeka, F., & Karlsson, M. O. (2021). Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. Antimicrobial agents and chemotherapy, 65(7), e00030-21. ([Link])
-
He, Y., & Zgair, A. (2022). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Pharmaceutics, 14(3), 565. ([Link])
-
Klimešová, V., Svoboda, M., & Palek, L. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. Molecules, 11(3), 203-214. ([Link])
-
Heysell, S. K., Mpagama, S. G., Gratz, J. C., & Heptner, G. (2015). Pharmacokinetics of pyrazinamide during the initial phase of tuberculous meningitis treatment. Antimicrobial agents and chemotherapy, 59(12), 7860-7863. ([Link])
Sources
- 1. 3-(Ethylamino)pyrazine-2-carboxylic acid | C7H9N3O2 | CID 62711970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. labo-code.com [labo-code.com]
- 4. 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | C14H16N4O3S | CID 57374611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | C14H14N4O2 | CID 67121778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. in silico創薬の物性評価を論文に沿ってやってみた。 [zenn.dev]
- 9. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide | C14H16N4O3S | CID 9883549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]


